

# Total Synthesis of Strictosamide: A Detailed Methodological Overview

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## Compound of Interest

Compound Name: *Strictosamide*

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## Application Note & Protocol

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## Abstract

This document provides a comprehensive overview of the methodologies for the total synthesis of **Strictosamide**, a monoterpenoid indole alkaloid with noteworthy biological activities. The synthesis primarily revolves around the crucial precursor, (-)-strictosidine, which is converted to **Strictosamide** through lactamization. This application note details two prominent synthetic strategies for (-)-strictosidine: a chemoenzymatic approach and a purely chemical synthesis, followed by the conversion to **Strictosamide**. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for easy reference. Furthermore, the synthetic workflows are visualized using diagrams to facilitate a clear understanding of the entire process.

## Introduction

**Strictosamide** is a naturally occurring monoterpenoid indole alkaloid (MIA) that has garnered interest for its diverse biological activities. The total synthesis of **Strictosamide** is a significant challenge in organic chemistry, primarily due to its complex polycyclic structure and multiple stereocenters. The most common synthetic route involves the initial synthesis of the key intermediate, (-)-strictosidine, which is the universal precursor to thousands of MIAs in nature.

This document outlines the key methodologies for the total synthesis of **Strictosamide**, focusing on the preparation of (-)-strictosidine and its subsequent conversion.

## Key Synthetic Strategies for (-)-Strictosidine

Two major strategies for the total synthesis of (-)-strictosidine have been successfully developed:

- **Chemoenzymatic Synthesis:** This approach combines traditional organic synthesis to prepare the precursors, (-)-secologanin and tryptamine, with a final enzymatic step that mimics the natural biosynthetic pathway. The key bond formation is a Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR).<sup>[1][2]</sup>
- **Chemical Synthesis:** This strategy relies solely on chemical transformations to achieve the synthesis of (-)-strictosidine. A key step in this approach is a highly diastereoselective Pictet-Spengler reaction between a tryptamine derivative and secologanin tetraacetate.<sup>[3][4]</sup>

Following the synthesis of (-)-strictosidine, a final lactamization step yields **Strictosamide**.

## Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of **Strictosamide** via the chemoenzymatic and chemical synthesis routes for its precursor, (-)-strictosidine.

Table 1: Chemoenzymatic Synthesis of (-)-Strictosidine and Conversion to **Strictosamide**

Step	Reactants	Product	Yield (%)	Reference
Elaboration of Diels-Alder adduct to (-)-Secologanin	Diels-Alder adduct 7a	(-)-Secologanin (6)	65 (2 steps)	[2]
Enzymatic Pictet-Spengler Reaction	(-)-Secologanin (6) and Tryptamine (5)	(-)-Strictosidine (4)	82	[2]
Conversion to "Strictosamidyne" precursor (a strictosamide derivative)	"Strictosidyne" precursor 19	"Strictosamidyne" precursor 20	Not specified	[5]

Table 2: Chemical Synthesis of (-)-Strictosidine

Step	Reactants	Product	Yield (%)	Reference
Diastereoselective Pictet-Spengler	$\alpha$ -cyanotryptamine and secologanin tetraacetate	Pictet-Spengler product	High	[3][4]
Reductive Decyanation	Pictet-Spengler product	(-)-Strictosidine	Not specified	[3][4]
Conversion to (-)-Strictosamide	(-)-Strictosidine	(-)-Strictosamide	Not specified	[4]

## Experimental Protocols

### Protocol 1: Chemoenzymatic Synthesis of (-)-Strictosidine

This protocol is based on the work of Garg and colleagues.[2]

### Step 1: Synthesis of (-)-Secologanin (6) from Diels-Alder adduct 7a

- **Deprotection:** The Diels-Alder adduct 7a is deprotected to afford the corresponding free alcohol.
- **Elimination:** The alcohol undergoes elimination under Grieco-olefination conditions to yield olefin 12. This two-step sequence proceeds with a 93% yield.[\[2\]](#)
- **Enol Ether Formation and Rubottom Oxidation:** Olefin 12 is converted to the corresponding TBS enol ether, followed by a Rubottom oxidation to give the  $\alpha$ -hydroxy ketone 13 as a single diastereomer in 53% yield.[\[2\]](#)
- **Oxidative Cleavage and Deprotection:** Intermediate 13 is treated with lead tetraacetate in methanol to effect oxidative cleavage, followed by global acetyl removal to give (-)-secologanin (6) in 65% yield over these two steps.[\[2\]](#)

### Step 2: Enzymatic Pictet-Spengler Reaction to (-)-Strictosidine (4)

- **Reaction Setup:** (-)-Secologanin (6) and tryptamine (5) are combined in an aqueous phosphate buffer.
- **Enzymatic Catalysis:** A crude lysate from *Escherichia coli* BL21 overexpressing the strictosidine synthase enzyme is added to the reaction mixture.
- **Reaction Conditions:** The reaction is allowed to proceed, yielding (-)-strictosidine (4) as a single C3 epimer.
- **Purification:** The product is purified to yield (-)-strictosidine in 82% yield.[\[2\]](#)

## Protocol 2: Chemical Synthesis of (-)-Strictosidine

This protocol is based on the work of Ishikawa and colleagues.[\[3\]](#)[\[4\]](#)

### Step 1: Diastereoselective Pictet-Spengler Reaction

- **Reactants:**  $\alpha$ -cyanotryptamine and secologanin tetraacetate are used as the starting materials.

- **Reaction Conditions:** The reaction is carried out to achieve a highly diastereoselective Pictet-Spengler condensation.

#### Step 2: Reductive Decyanation

- **Reaction:** The cyano group of the Pictet-Spengler product is removed via a reductive decyanation reaction.
- **Product:** This step yields (-)-strictosidine.

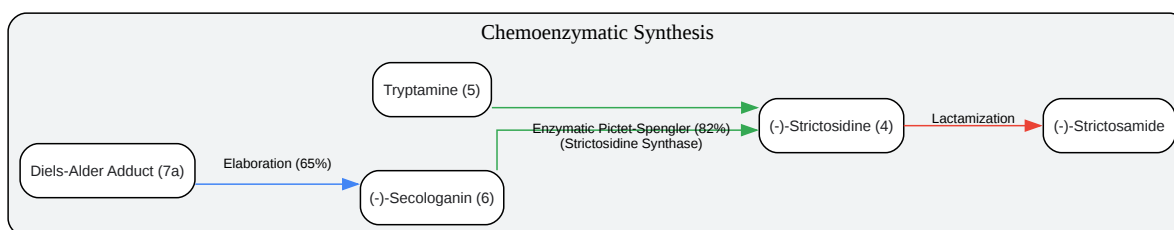
## Protocol 3: Lactamization of (-)-Strictosidine to (-)-Strictosamide

Following the successful synthesis of (-)-strictosidine, a subsequent lactamization step is performed to yield (-)-**strictosamide**. This transformation can be achieved through acid catalysis.[6]

- **Reaction Setup:** (-)-Strictosidine is dissolved in a suitable solvent.
- **Acid Catalysis:** An acid catalyst is added to the solution to promote the intramolecular cyclization and formation of the lactam ring.
- **Purification:** The resulting (-)-**strictosamide** is purified.

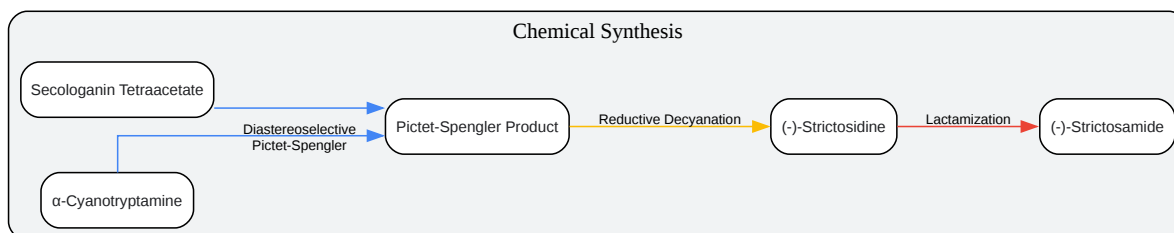
## Visualized Workflows

The following diagrams illustrate the key synthetic pathways described above.



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Caption: Chemoenzymatic synthesis of **Strictosamide**.



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Caption: Chemical synthesis of **Strictosamide**.

## Conclusion

The total synthesis of **Strictosamide** has been successfully achieved through multiple innovative strategies. The chemoenzymatic approach offers a highly efficient and stereoselective route by leveraging the catalytic power of strictosidine synthase. The purely chemical synthesis provides an alternative pathway that avoids the use of enzymes. Both methodologies underscore the significant advancements in synthetic organic chemistry and provide a foundation for the synthesis of other complex monoterpene indole alkaloids for further investigation in drug discovery and development. The detailed protocols and compiled data in this document serve as a valuable resource for researchers in the field.

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